N1-(4-fluorobenzyl)-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide

Description

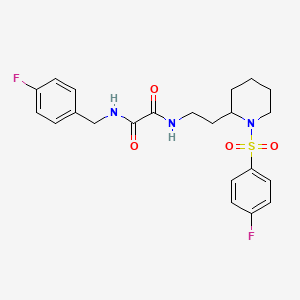

This oxalamide derivative features a bis-fluorinated aromatic system: a 4-fluorobenzyl group at the N1 position and a sulfonamide-modified piperidine ring at the N2 position.

Properties

IUPAC Name |

N'-[(4-fluorophenyl)methyl]-N-[2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25F2N3O4S/c23-17-6-4-16(5-7-17)15-26-22(29)21(28)25-13-12-19-3-1-2-14-27(19)32(30,31)20-10-8-18(24)9-11-20/h4-11,19H,1-3,12-15H2,(H,25,28)(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORTWRQNOUVDJLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)CCNC(=O)C(=O)NCC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25F2N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(4-fluorobenzyl)-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide is a synthetic compound with significant potential in medicinal chemistry, particularly due to its unique structural characteristics. This article delves into the biological activity of this compound, including its synthesis, potential therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 465.5 g/mol. The compound features a piperidine moiety linked through an oxalamide functional group , which is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C22H25F2N3O4S |

| Molecular Weight | 465.5 g/mol |

| CAS Number | 898449-96-2 |

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. These steps may include:

- Formation of the piperidine ring : Utilizing appropriate reagents to construct the piperidine backbone.

- Oxalamide formation : Reacting the piperidine derivative with oxalic acid derivatives to form the oxalamide linkage.

- Fluorination : Introducing fluorine atoms at specific positions on the phenyl rings to enhance biological activity.

Potential Therapeutic Applications

Research indicates that compounds with similar structures have shown promise in treating conditions such as:

- Neurological Disorders : The piperidine structure is often associated with neuroactive properties.

- Inflammation : Compounds containing sulfonamide groups have been noted for their anti-inflammatory effects.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|

| This compound | C22H25F2N3O4S | 465.5 | Unique fluorinated structure |

| N1-(4-methylphenyl)-N2-(pyrrolidin-2-yl)methyl)oxalamide | C23H27F3N3O4S | 480.54 | Different substituent affecting biological activity |

| N'-(4-ethylphenyl)-N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide | C24H30FN3O4S | 475.58 | Ethyl substitution alters pharmacokinetics |

Case Studies and Research Findings

Although specific case studies focusing solely on this compound are scarce, related research has demonstrated that compounds with similar oxalamide structures can exhibit diverse biological activities:

-

Anticonvulsant Activity : A study indicated that certain piperidine derivatives showed significant anticonvulsant effects in animal models.

"The synthesized compounds exhibited notable anticonvulsant activity at varying doses" .

-

Anti-inflammatory Effects : Another study highlighted that sulfonamide-containing compounds reduced inflammation markers in vitro.

"Compounds demonstrated a decrease in pro-inflammatory cytokines" .

Comparison with Similar Compounds

S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide)

- Structure : Methoxybenzyl and pyridinylethyl substituents.

- Application: Approved umami flavor enhancer (FEMA 4233) with worldwide regulatory approval. Used to replace monosodium glutamate (MSG) in food products .

- Toxicology: NOEL (No Observed Effect Level): 100 mg/kg bw/day in a 93-day rat study. Margin of Safety: >33 million in Europe and the USA due to low exposure levels (0.0002–0.003 μg/kg bw/day) .

- Metabolism : Minimal CYP inhibition (<50% at 10 µM), indicating favorable metabolic stability .

Key Difference : Unlike the target compound, S336 lacks fluorinated and sulfonamide groups, which may reduce its metabolic complexity and enhance safety for food applications.

Antiviral Oxalamides (e.g., Compound 25)

- Structure : N1-(4-fluorophenyl)-N2-((5-(hydroxymethyl)-4-methylthiazol-2-yl)(piperidin-2-yl)methyl)oxalamide.HCl .

- Application : Investigated as HIV entry inhibitors targeting the CD4-binding site.

- Activity : Demonstrated antiviral efficacy with diastereomeric mixtures (1:1 ratio) and LC-MS confirmation (m/z 407.16 [M+H]+).

- Synthesis : Yielded 50% as a white solid, highlighting challenges in stereochemical control .

Key Difference : The target compound’s sulfonyl group may enhance binding affinity to viral targets compared to the hydroxymethyl-thiazole moiety in Compound 23.

Antimicrobial Oxalamides (GMC Series)

- Structures :

- Activity : Evaluated for in vitro antimicrobial properties, with halogenated aryl groups enhancing potency.

- Synthesis : Recrystallized using THF, with yields dependent on substituent electronic effects .

Key Difference: The target compound’s piperidine-sulfonyl group may confer broader spectrum activity compared to isoindolinone-based analogs.

CYP4F11-Activated Oxalamides (Compounds 19–23)

- Structures : Varied aryl substituents (e.g., bromo, chloro, ethoxy) at N1 and 4-methoxyphenethyl at N2 .

- Application : Inhibitors of stearoyl-CoA desaturase, activated by cytochrome P450 4F11.

- Synthesis Yields: Ranged from 23% (cyanophenyl derivative) to 83% (ethoxyphenyl derivative), reflecting substituent-dependent reactivity .

Key Difference : The target compound’s dual fluorination and sulfonamide group may alter CYP interaction profiles compared to methoxy/halogen-substituted analogs.

Structural and Functional Analysis Table

Critical Insights

- Fluorination: The target compound’s 4-fluorobenzyl and 4-fluorophenylsulfonyl groups may enhance lipophilicity and target binding compared to non-fluorinated analogs like S336, but could increase metabolic liability .

- Sulfonamide vs. Sulfonyl : The piperidine-linked sulfonamide group distinguishes it from sulfonyl-containing opioids (e.g., W-18) , suggesting divergent pharmacological targets.

- Regulatory Precedent : Oxalamides with simple aryl groups (e.g., S336) have established safety profiles, while complex derivatives require further toxicological evaluation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.